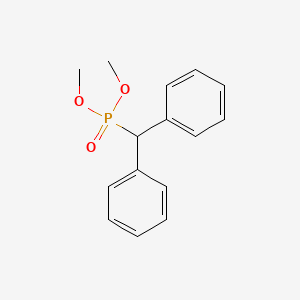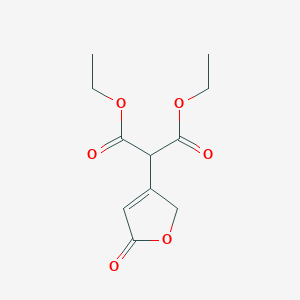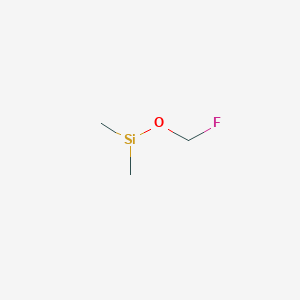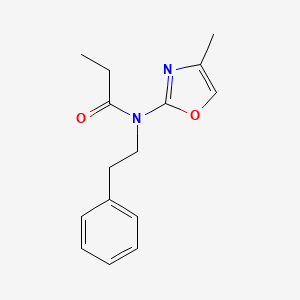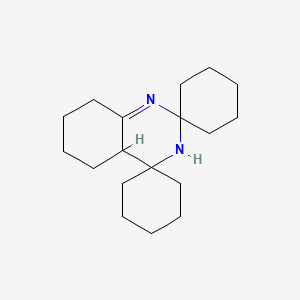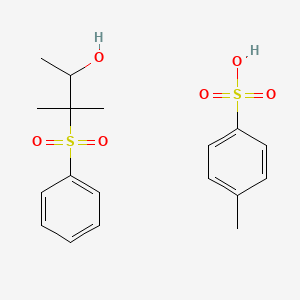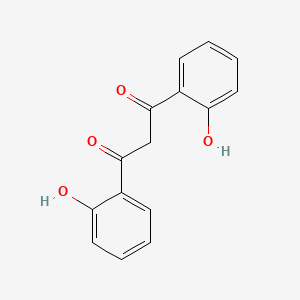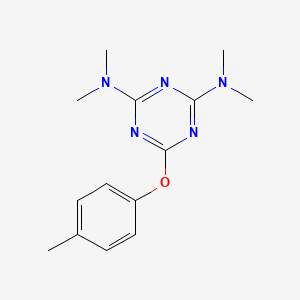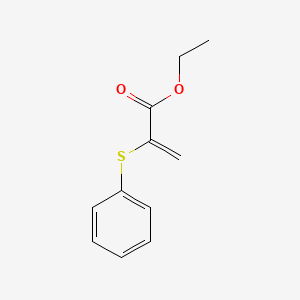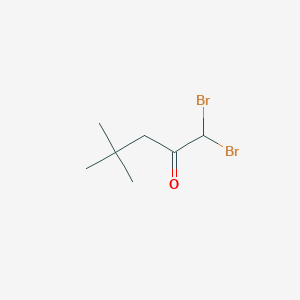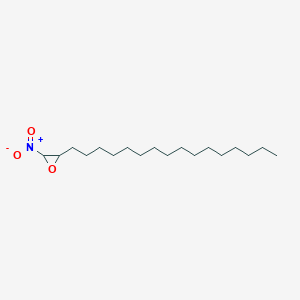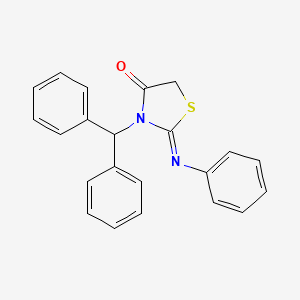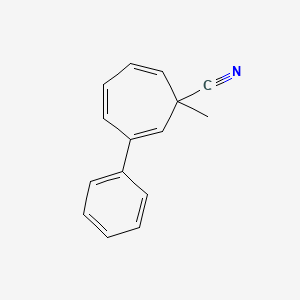
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile is an organic compound characterized by a seven-membered ring structure with alternating double bonds, a phenyl group, a methyl group, and a nitrile group
Métodos De Preparación
The synthesis of 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile can be achieved through several routes. One common method involves the reaction of cycloheptatriene with phenylmagnesium bromide, followed by the introduction of a nitrile group through a substitution reaction. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents like halogens or nitro groups.
Addition: The double bonds in the cycloheptatriene ring can undergo addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.
Common reagents and conditions for these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for understanding biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The phenyl and cycloheptatriene rings provide a rigid framework that can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar compounds to 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile include:
Cycloheptatriene: A simpler structure without the phenyl, methyl, and nitrile groups.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, known for its aromatic properties.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Propiedades
Número CAS |
52432-96-9 |
|---|---|
Fórmula molecular |
C15H13N |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile |
InChI |
InChI=1S/C15H13N/c1-15(12-16)10-6-5-9-14(11-15)13-7-3-2-4-8-13/h2-11H,1H3 |
Clave InChI |
BQGKCIBGFJHPHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC=CC(=C1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


